![molecular formula C21H14ClF3N4O2S2 B3006718 N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide CAS No. 721408-72-6](/img/structure/B3006718.png)

N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

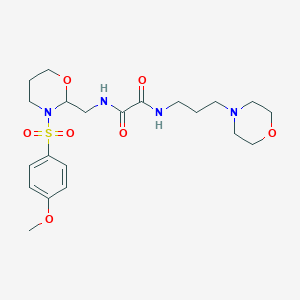

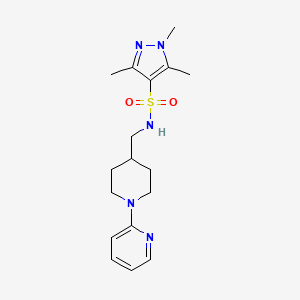

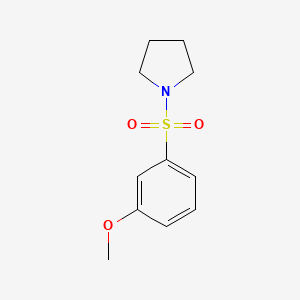

The compound appears to be a complex sulfonamide with a triazole ring, substituted with various functional groups including a trifluoromethyl group and a chlorophenyl group. While the specific compound is not directly described in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs, such as triazole rings and substituted phenyl groups, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This suggests that the target compound could potentially be synthesized through a similar pathway, by reacting the appropriate sulfonyl chloride with an amine containing the triazole and trifluoromethyl functional groups.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of sulfonamide compounds. For example, 4MNBS was characterized using single crystal XRD, which provided detailed information about its molecular geometry . Similarly, the molecular structure of the target compound could be analyzed using XRD to obtain precise information about its crystal system and space group, which would be crucial for understanding its molecular interactions and stability.

Chemical Reactions Analysis

The reactivity of chlorinated triazole compounds has been studied, as seen in the first paper, where N-chlorotriazoles were found to react with nucleophiles such as KCN and KF due to the presence of a highly polarized N—Cl bond . This indicates that the target compound, which also contains a triazole ring, might exhibit similar reactivity patterns, engaging in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like the trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be inferred from spectroscopic studies and computational analyses. For instance, 4MNBS and 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) were characterized by FTIR, NMR, and thermal analysis, and their electronic properties were studied using Density Functional Theory (DFT) . These studies provide insights into the stability, charge distribution, and electronic transitions within the molecules. The target compound's properties, such as its thermal stability, vibrational frequencies, and electronic absorption spectra, could be similarly analyzed to gain a comprehensive understanding of its behavior.

Aplicaciones Científicas De Investigación

Pharmacological Potential

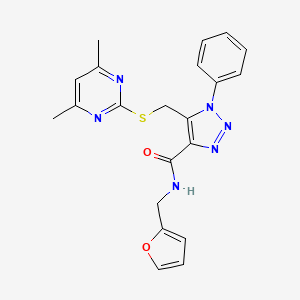

- Compounds similar to N-(4-chlorophenyl)-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide have been explored for their potential in pharmacology, with studies indicating antidepressant-like effects and other activities. The compound U-43,465F, with a similar structure, showed antipunishment activity and an antidepressant-like reversal of apomorphine-induced hypothermia in studies, indicating potential effects not mediated by benzodiazepine receptors (Thiébot et al., 1982).

Synthesis and Chemical Properties

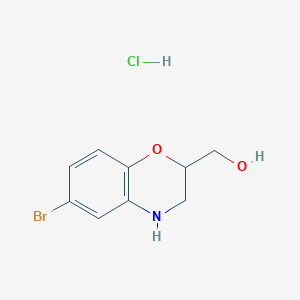

- The chemical properties and synthesis methods of compounds related to this compound have been a subject of research. For instance, the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives was studied to explore new sulfonamide diuretics, providing insights into the chemical properties and potential applications of similar compounds (Itazaki et al., 1988).

Biological Activity and Evaluation

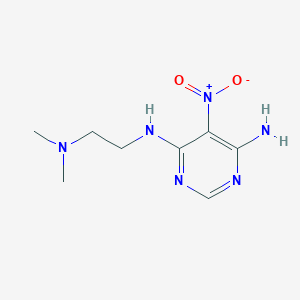

- Various derivatives of compounds structurally related to this compound have been synthesized and evaluated for their biological activities. For example, sulfonamide derivatives of thiazolidin-4-ones were prepared and tested for their anticonvulsant activity, indicating the broad spectrum of biological activities these compounds can exhibit (Siddiqui et al., 2010).

Carbonic Anhydrase Inhibition

- The inhibition of carbonic anhydrase (CA) by sulfonamide derivatives has been a significant area of research. Compounds with structures similar to this compound were studied for their potential as CA inhibitors. These studies are crucial for understanding the therapeutic applications of these compounds, especially in conditions like glaucoma (Winum et al., 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N4O2S2/c22-15-7-9-16(10-8-15)28-33(30,31)18-6-1-3-13(11-18)19-26-27-20(32)29(19)17-5-2-4-14(12-17)21(23,24)25/h1-12,28H,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJIYSRMINUYPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)

![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)